molecular formula C13H11ClO3 B14316970 Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate CAS No. 106852-08-8

Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate

Cat. No.: B14316970
CAS No.: 106852-08-8
M. Wt: 250.68 g/mol
InChI Key: VZGQEPAKPVAWDU-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the naphthalene ring, along with a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate typically involves the esterification of 5-chloro-6-methoxynaphthalene-1-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: 5-chloro-6-methoxynaphthalene-1-carboxylic acid.

    Reduction: 5-chloro-6-methoxynaphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate involves its interaction with various molecular targets. The chloro and methoxy groups on the naphthalene ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-methoxynaphthalene-1-carboxylate
  • Methyl 6-chloro-2-methoxynaphthalene-1-carboxylate
  • Methyl 5-bromo-6-methoxynaphthalene-1-carboxylate

Uniqueness

Methyl 5-chloro-6-methoxynaphthalene-1-carboxylate is unique due to the specific positioning of the chloro and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

106852-08-8

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 5-chloro-6-methoxynaphthalene-1-carboxylate

InChI

InChI=1S/C13H11ClO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3

InChI Key

VZGQEPAKPVAWDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)Cl

Origin of Product

United States

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